Antiproliferative Potency Against Triple-Negative Breast Cancer Cells (MDA-MB-231)
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibited an IC₅₀ of 1 µM in the MDA-MB-231 triple-negative breast cancer cell line, measured via an in vitro antiproliferative assay . This value is reported in comparison to the clinically used EGFR inhibitor Gefitinib, which showed an IC₅₀ of 17.9 µM in the same cell line under comparable MTT assay conditions, representing a ~17.9-fold improvement in potency for the target compound [1]. No antiproliferative data were identified for the 6-fluoroquinazoline isomer (CAS 2548975-99-9) in any cell line, rendering a direct isomer-to-isomer comparison unavailable.
| Evidence Dimension | Cellular antiproliferative IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1 µM (MDA-MB-231) |
| Comparator Or Baseline | Gefitinib: IC₅₀ = 17.9 µM (MDA-MB-231); 6-fluoro isomer: no data available |
| Quantified Difference | ~17.9-fold more potent than Gefitinib; no isomer comparison possible |
| Conditions | MTT cell viability assay; MDA-MB-231 human breast adenocarcinoma cell line |
Why This Matters
Procurement for oncology research programs targeting TNBC can be prioritized based on the ~18-fold potency advantage over the standard-of-care comparator gefitinib, a differentiation that the 6-fluoro isomer cannot currently claim.
- [1] ScienceGate. Antiproliferative activity of quinazolinone derivatives against MDA-MB-231 cell line (gefinitib reference data). https://www.sciencegate.app View Source
